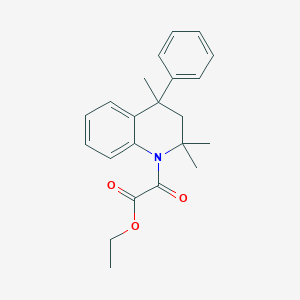

ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate, also known as EOQA, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 291.4 g/mol and a boiling point of 150-152 °C. EOQA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for organic reactions, and for the development of pharmaceuticals and other products.

Applications De Recherche Scientifique

Crystal Structure and Chemical Analysis

The compound ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate exhibits interesting structural properties. Filali Baba et al. (2019) examined a closely related compound, illustrating its nearly planar oxoquinoline unit and the nearly perpendicular orientation of the acetate substituent. The study detailed how weak hydrogen bonds and π–π interactions contribute to the compound's stability and structure in a three-dimensional network (Filali Baba et al., 2019).

Synthesis and Chemical Reactions

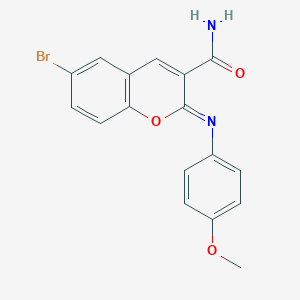

The synthesis and reactivity of related compounds have been explored. For example, Nguyen et al. (2019) detailed the synthesis of a compound from anthranilic acid, leading to various intermediates and products with potential biological activities (Nguyen et al., 2019). Additionally, El-Azab et al. (2016) reported on the molecular structure, electron density distribution, and potential inhibitory activity against pyrrole inhibitors of a similar compound (El-Azab et al., 2016).

Applications in Biological and Pharmaceutical Sciences

In the realm of biomedical applications, Riadi et al. (2021) described the synthesis of a derivative and characterized its cytotoxic activity against human cancer cell lines. It was also found to inhibit VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

Propriétés

IUPAC Name |

ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUCKZHCZIGEKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6,8-dichloro-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429950.png)

![(2Z)-6,8-dichloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429951.png)

![(2Z)-6,8-dibromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429953.png)

![(2Z)-6,8-dichloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429954.png)

![(2Z)-6-bromo-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B429958.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylprop-2-enyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B429963.png)

![2-(benzylsulfanyl)-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429964.png)

![2-(benzylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429965.png)

![7-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B429966.png)

![methyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B429968.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429971.png)

![2-(butylsulfanyl)-3-(4-methylphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429972.png)

![3-(4-methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B429973.png)